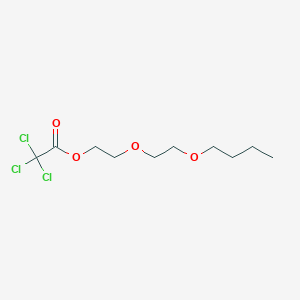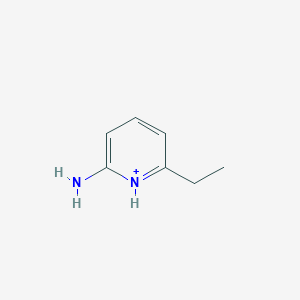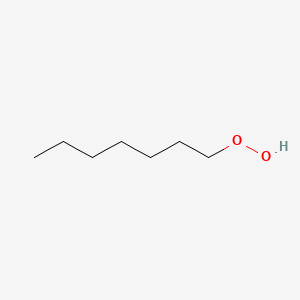
Hydroperoxide, heptyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of organic hydroperoxides, which are characterized by the presence of the hydroperoxy functional group (-OOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, heptyl can be synthesized through the oxidation of heptane using oxygen or other oxidizing agents. The reaction typically involves the use of catalysts to facilitate the oxidation process. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as iron or manganese salts .
Industrial Production Methods
In industrial settings, this compound is produced through controlled oxidation processes. The production involves the careful regulation of temperature, pressure, and the concentration of reactants to ensure the desired yield and purity of the compound. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, heptyl undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form heptanoic acid or other oxygenated derivatives.
Reduction: It can be reduced to heptanol using reducing agents such as lithium aluminum hydride.
Decomposition: It can decompose to form heptane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts like iron or manganese salts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Decomposition: Heat, light, and sometimes the presence of metal catalysts.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanol.
Decomposition: Heptane, oxygen.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, heptyl has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in antimicrobial treatments due to its oxidative properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroperoxide, heptyl involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including the oxidation of organic substrates. The compound can interact with cellular components, leading to oxidative damage to proteins, lipids, and DNA .
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, heptyl can be compared with other hydroperoxides such as:
Cumene hydroperoxide: Used in the production of phenol and acetone.
Tert-butyl hydroperoxide: Used in the epoxidation of alkenes.
Methyl hydroperoxide: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific chain length and reactivity, making it suitable for certain applications where other hydroperoxides may not be as effective .
Eigenschaften
CAS-Nummer |
764-81-8 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
XIOGAMSXYSPUSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
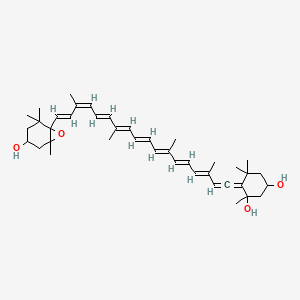

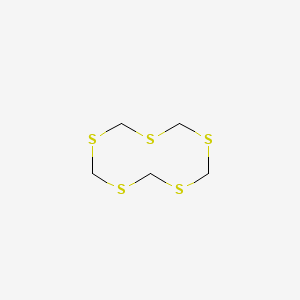
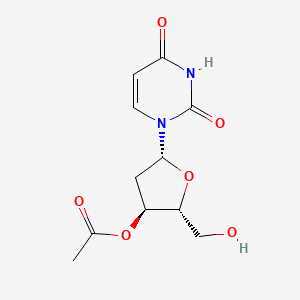
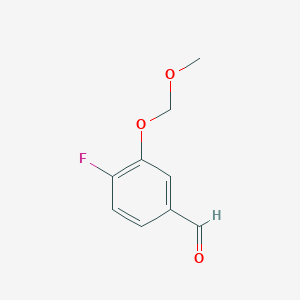

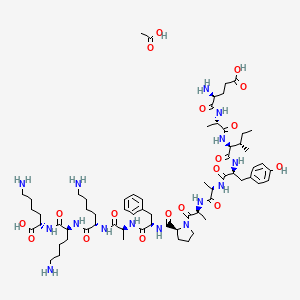
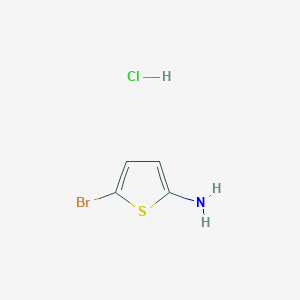
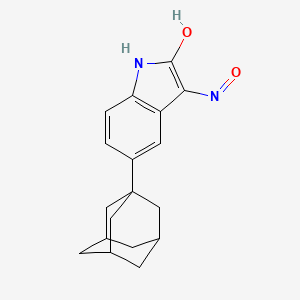
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
